4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide
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Overview
Description
4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide is an organic compound with the molecular formula C15H16N2O2S. This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-phenylbenzenesulfonamide
- 4-methyl-N-(1-phenylethyl)benzenesulfonamide
- 4-methyl-N-(2-(1-piperazinyl)ethyl)benzenesulfonamide
Uniqueness
4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide is unique due to its specific structural features, such as the presence of the imine group and the phenylbutylidene moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C17H20N2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methyl-N-(1-phenylbutylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c1-3-7-17(15-8-5-4-6-9-15)18-19-22(20,21)16-12-10-14(2)11-13-16/h4-6,8-13,19H,3,7H2,1-2H3 |
InChI Key |
YGGRVJIJEMGVTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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